1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound that features a phenyl group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group. The final step involves the formation of the urea linkage.
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Formation of Urea Linkage: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene sulfonyl group and the piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)carbamate
- 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiourea
Uniqueness
1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is unique due to the presence of the urea linkage, which imparts specific chemical and biological properties. The combination of the phenyl, thiophene, and piperidine moieties also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h1-3,6-8,10,14,16H,4-5,9,11-13H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCXBTJNAOOZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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